molecular formula C16H15N3O5 B2629888 5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-27-8

5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Número de catálogo: B2629888
Número CAS: 1021113-27-8
Peso molecular: 329.312
Clave InChI: ROPHLOFTQBCIAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a fused imidazo[4,5-b]pyridine core with three critical substituents:

  • 5-position: A 4-hydroxy-3,5-dimethoxyphenyl group, contributing hydrogen-bonding capacity and moderate lipophilicity.
  • 2-position: A methyl group, enhancing steric bulk and metabolic stability.

Its molecular formula is estimated as C₁₇H₁₇N₃O₆ (based on analogs in ), with a molecular weight of ~371.35 g/mol.

Propiedades

IUPAC Name

5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-7-17-13-9(16(21)22)6-10(19-15(13)18-7)8-4-11(23-2)14(20)12(5-8)24-3/h4-6,20H,1-3H3,(H,21,22)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPHLOFTQBCIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C(=C3)OC)O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound characterized by its unique imidazo[4,5-b]pyridine core and various functional groups. Its molecular formula is C16H15N3O5, and it possesses significant potential for biological activity due to its structural features, which include a carboxylic acid group, hydroxyl group, and methoxy groups. This article reviews the biological activities of this compound, including its anticancer properties, antibacterial effects, and potential as a drug candidate.

Chemical Structure and Properties

The structure of this compound plays a crucial role in its biological activity. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity. The compound's molecular weight is approximately 329.31 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives. In vitro tests have shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 10HeLa (cervical cancer)1.8
Compound 14HCT-116 (colorectal cancer)0.7
Compound 14NCI-H460 (lung cancer)0.4

The compound's ability to inhibit cell proliferation suggests that it may act through mechanisms such as apoptosis induction or cell cycle arrest .

Antibacterial Activity

While many imidazo[4,5-b]pyridine derivatives lack antibacterial properties, some studies indicate that certain modifications can enhance activity against specific bacterial strains. For example, compound 14 displayed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM . This suggests that structural modifications could lead to improved antibacterial efficacy.

Case Studies

  • Study on Antiproliferative Effects : A study published in Molecules investigated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on human cancer cell lines. The results indicated that derivatives with hydroxyl and methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
  • Mechanistic Insights : Another research effort focused on understanding the mechanism of action for these compounds. It was found that they could inhibit key signaling pathways involved in cancer progression, particularly those related to the GSK-3 kinase .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Imidazo Core : This step often involves cyclization reactions between appropriate precursors.
  • Functional Group Modifications : Hydroxyl and methoxy groups can be introduced through nucleophilic substitution or other organic reactions.

These synthetic strategies allow for the creation of various derivatives that may enhance biological activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Imidazo[4,5-b]pyridine Core

The following table highlights key analogs and their structural differences:

Compound Name (Core Structure) Substituents (Positions) Molecular Formula Key Properties/Applications Evidence Source
Target Compound 5: 4-OH-3,5-OMePh; 2: Me; 7: COOH C₁₇H₁₇N₃O₆ High solubility, potential kinase inhibition
VI115 (imidazo[4,5-b]pyridine) 5: 4-OMePh; 3: 2-hydroxyethyl; 7: carbohydrazide C₁₅H₁₉N₅O₂ Hydrazide group may enhance metal chelation
VI116 (imidazo[4,5-b]pyridine) 5: 3,4-diOMePh; 7: COOMe C₁₇H₂₁N₅O₅ Methyl ester reduces polarity; prodrug potential
5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridine-7-COOH 5: Cl; 1: Me; 7: COOH C₉H₇ClN₂O₂ Chlorine increases electronegativity; antimicrobial applications
Methyl 5-(4-FPh)-2,3-diMe-imidazo[4,5-b]pyridine-7-COOCH₃ 5: 4-FPh; 2,3: Me; 7: COOCH₃ C₁₇H₁₆FN₃O₂ Fluorine enhances metabolic stability; ester improves bioavailability

Key Observations :

  • Phenyl Substituents : The target compound’s 4-hydroxy-3,5-dimethoxyphenyl group distinguishes it from analogs with simpler phenyl (VI115) or halogenated (e.g., 4-FPh in ) substituents. The hydroxyl group enables hydrogen bonding, while methoxy groups balance lipophilicity .
  • Carboxylic Acid vs. Ester/Hydrazide : The free carboxylic acid in the target compound enhances aqueous solubility compared to methyl esters (VI116) or hydrazides (VI115), which may require metabolic activation .
  • Heterocyclic Modifications : Replacing the imidazole ring with thiazole (e.g., thiazolo[4,5-b]pyridine in ) alters electron distribution, affecting binding to biological targets .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • Target Compound : The carboxylic acid (pKa ~2-3) ensures high solubility in aqueous buffers at physiological pH. LogP is estimated at ~1.5 (lower than ester analogs like VI116, LogP ~2.8) .
  • Methyl Ester Analogs (e.g., VI116) : Reduced solubility (LogP ~2.8) but improved membrane permeability, making them suitable for oral delivery .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the molecular structure of 5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?

  • Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments, FTIR for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For crystalline samples, X-ray diffraction provides unambiguous structural confirmation. In cases of poor crystallinity, computational modeling (DFT) can predict bond angles and electronic properties .

Q. What synthetic routes are commonly employed for preparing imidazo[4,5-b]pyridine derivatives, and how can they be adapted for this compound?

  • Answer : Base the synthesis on condensation reactions between substituted pyridine diamines and aldehydes/ketones. For example, phase-transfer catalysis (PTC) in DMF with p-toluenesulfonic acid as a catalyst has been effective for related imidazo[4,5-b]pyridines . Optimize reaction time and temperature (typically 80–100°C) to minimize byproducts like uncyclized intermediates.

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

  • Answer : Employ quantum mechanical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict activation barriers for key steps (e.g., cyclization). Couple this with molecular docking to assess bioactivity early in synthesis planning, ensuring structural motifs align with target binding sites (e.g., enzyme active pockets) .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

  • Answer : Conduct systematic validation by repeating assays under standardized conditions (pH, temperature, solvent). Use HPLC with a pH-adjusted mobile phase (e.g., methanol/water/0.2 M NaH2PO4/tetrabutylammonium hydroxide, pH 5.5) to verify compound purity and stability . Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity trends .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Answer : Implement flow chemistry for continuous synthesis, which enhances heat/mass transfer and reduces side reactions. Use membrane separation technologies (e.g., nanofiltration) for efficient purification of intermediates. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use LC-MS/MS to detect degradation products (e.g., demethylation of methoxy groups or hydrolysis of the imidazole ring). For in situ stability, employ NMR relaxation experiments to assess conformational changes in buffer solutions .

Methodological Considerations

  • Data Analysis : When interpreting conflicting bioactivity results, apply multivariate statistical models (e.g., PCA) to isolate variables like solvent polarity or assay interference.
  • Synthetic Troubleshooting : If cyclization fails, replace traditional catalysts with organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .
  • Ethical Replication : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing methodologies to enable cross-validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.